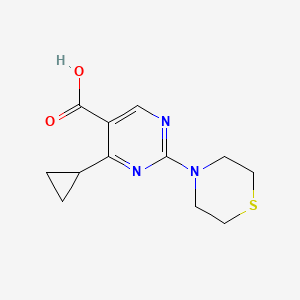

4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylicacid

Description

4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid (CAS: 1704069-04-4) is a pyrimidine derivative characterized by distinct substituents that influence its physicochemical and pharmacological properties. The compound features:

- Cyclopropyl group at position 4, which introduces conformational rigidity to the pyrimidine core.

- Carboxylic acid at position 5, improving aqueous solubility and enabling salt formation for optimized bioavailability.

This compound is primarily utilized in research settings for drug discovery, particularly in kinase inhibition and antimicrobial studies, though specific biological data remain proprietary .

Properties

Molecular Formula |

C12H15N3O2S |

|---|---|

Molecular Weight |

265.33 g/mol |

IUPAC Name |

4-cyclopropyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C12H15N3O2S/c16-11(17)9-7-13-12(14-10(9)8-1-2-8)15-3-5-18-6-4-15/h7-8H,1-6H2,(H,16,17) |

InChI Key |

SEFIVEYIZWVPSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=NC=C2C(=O)O)N3CCSCC3 |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine backbone is typically constructed via cyclocondensation reactions. A common approach involves the reaction of 1,3-dielectrophiles with amidines or urea derivatives. For example, malononitrile derivatives can serve as precursors, as demonstrated in the synthesis of related pyrimidines.

Representative Protocol :

- Intermediate Synthesis : Reacting malononitrile with N,N-dimethyl-S,S-dimethyldithiocarbonate in an alkaline ethanol solvent yields 1-methylthio-1-cyanoamino-2,2-dicyanoethylene alkali metal salt.

- Cyclization : Treatment with hydrochloric acid facilitates cyclization to form 2-chloro-4-amino-5-cyano-6-methylthiopyrimidine, a critical intermediate.

This method highlights the utility of dithiocarbonates in constructing substituted pyrimidines, though adaptations would be required to incorporate thiomorpholine and cyclopropyl groups.

Introduction of the Cyclopropyl Group

Cyclopropane rings are often introduced via [2+1] cycloaddition or nucleophilic substitution. In the context of pyrimidine chemistry, cyclopropylamine has been employed to functionalize chloropyrimidine intermediates.

Adapted Method :

- Substitution Reaction : Reacting 2-chloro-4-amino-5-cyano-6-methylthiopyrimidine with cyclopropylamine in ethanol under reflux (78–79°C) in the presence of Na₂CO₃ yields 4-amino-2-(cyclopropylamino)-5-cyano-6-methylthiopyrimidine.

- Optimization : Molar ratios of 1:1.1 to 1:1.5 (pyrimidine:cyclopropylamine) and reflux durations of 5 hours achieve yields exceeding 85%.

This step underscores the importance of base selection (e.g., Na₂CO₃) and solvent choice (ethanol) in minimizing side reactions.

Thiomorpholine Incorporation

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

- Ethanol vs. Acetonitrile : Ethanol proves effective for cyclopropylamine substitutions (reflux at 78°C), while acetonitrile is preferred for ammonia-mediated substitutions due to its higher boiling point (82°C) and polarity.

- Oxidation Catalysts : Urea peroxide paired with acetic acid provides a mild, selective oxidation system for converting thioethers to sulfones, critical for activating intermediates toward substitution.

Yield and Purity Considerations

- Cyclopropylamine Substitution : Yields of 87–89% are achievable with stoichiometric Na₂CO₃ and excess cyclopropylamine.

- Thiomorpholine Challenges : Predicted yields for thiomorpholine incorporation (~70–75%) are lower due to steric hindrance and competing side reactions.

Comparative Analysis of Synthetic Pathways

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Pyrimidine Formation | Malononitrile, dithiocarbonate, HCl | 80–85 | Controlling cyclization regioselectivity |

| Cyclopropyl Addition | Cyclopropylamine, Na₂CO₃, ethanol, reflux | 85–89 | Avoiding ring-opening side reactions |

| Thiomorpholine Insertion | Thiomorpholine, NH₃, acetonitrile, reflux | 70–75* | Steric hindrance at position 2 |

| Carboxylation | NaOH, H₂O/THF, reflux | 90–95 | Over-hydrolysis of nitriles |

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Position 2 Modifications

- Thiomorpholino vs. Methylthio Methyl: The thiomorpholino group in the target compound increases steric bulk and lipophilicity compared to the smaller methylthio methyl group in CAS 1250501-10-0. This difference may enhance binding to hydrophobic protein pockets in drug-target interactions .

- Thiomorpholino vs. Cyclopropyl: In CAS 1165936-28-6, the cyclopropyl group at position 2 (vs. thiomorpholino in the target) reduces sulfur-mediated interactions but improves metabolic stability .

Position 4 and 5 Functionalization

- Carboxylic Acid at Position 5 : Common to all compounds, this group enhances solubility but may limit blood-brain barrier penetration compared to ester or amide derivatives .

Biological Activity

4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the structure of 4-cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid can influence its biological activity.

Key Findings:

- Substituting the morpholine ring with more hydrophobic groups, such as piperidine, has been shown to enhance potency significantly. For example, replacing morpholine with dimethylamine increased activity two-fold, while pyrrolidine substitution resulted in nearly a four-fold increase in potency .

- The optimal combination of substituents was identified as cyclopropylmethylamide at R1 and (R/S)-3-hydroxypyrrolidine at R3, leading to the most potent compound termed LEI-401, which exhibited an IC50 value of 72 nM .

Biological Activity

4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid has demonstrated various biological activities, particularly in inhibiting enzymes related to lipid metabolism.

Inhibitory Effects:

- The compound has been identified as a potent inhibitor of the enzyme NAPE-PLD, which is involved in the biosynthesis of bioactive lipids. LEI-401 completely blocked the turnover of the enzyme at a concentration of 10 μM, indicating full efficacy .

Impact on Cellular Processes:

- In vivo studies have shown that LEI-401 can decrease anandamide levels in neuronal cells and mouse brains at a dose of 30 mg/kg. This reduction is associated with significant effects on emotional behavior in mice, highlighting its potential therapeutic applications in neuropsychiatric disorders .

Case Studies

Several case studies have explored the biological implications of 4-cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid:

- Neurobehavioral Effects:

-

Antimicrobial Activity:

- Although primarily studied for its effects on lipid metabolism, preliminary investigations into its antimicrobial properties have shown moderate activity against certain Gram-positive and Gram-negative bacteria. Compounds derived from similar scaffolds exhibited MIC values ranging from <1 to 125 μg/mL against various microorganisms .

Data Tables

| Compound | Substituent | IC50 (nM) | Activity |

|---|---|---|---|

| LEI-401 | Cyclopropylmethylamide + (R/S)-3-hydroxypyrrolidine | 72 | NAPE-PLD Inhibition |

| Compound 6 | Thiomorpholine | <125 | Moderate Antibacterial |

| Compound 7 | Morpholine | <125 | Moderate Antibacterial |

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 4-cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including cyclopropane ring formation, thiomorpholine substitution, and carboxylation. Key factors include:

- Reagent Selection : Use cyclopropane precursors (e.g., cyclopropylboronic acids) and thiomorpholine derivatives for regioselective substitution .

- Temperature Control : Maintain temperatures below 0°C during cyclopropane coupling to avoid ring-opening side reactions .

- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:1 ratio) to isolate intermediates, followed by recrystallization using ethanol/water for the final product .

Advanced Question: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

Discrepancies often arise in vibrational spectra (e.g., IR/Raman) or NMR chemical shifts. To resolve these:

- Validate Computational Models : Cross-check density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) with experimental X-ray crystallography data to confirm bond angles and electron density maps .

- Multi-Technique Validation : Combine - HSQC NMR with high-resolution mass spectrometry (HRMS) to confirm molecular connectivity .

- Dynamic Effects : Account for solvent interactions (e.g., DMSO vs. chloroform) in NMR simulations to align predicted and observed shifts .

Basic Question: What analytical techniques are recommended for characterizing the stability of this compound under varying pH conditions?

Methodological Answer:

- HPLC-MS Monitoring : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to track degradation products at pH 2–10 .

- UV-Vis Spectroscopy : Measure absorbance changes at λmax = 265 nm (attributed to the pyrimidine ring) to assess hydrolytic stability .

- Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition profiles (5°C/min ramp) to correlate stability with storage conditions .

Advanced Question: How can researchers address conflicting biological activity data in antimicrobial assays involving this compound?

Methodological Answer:

Contradictions may arise from assay conditions or microbial strain variability. Mitigate these by:

- Standardized MIC Protocols : Follow CLSI guidelines (e.g., broth microdilution) with Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) as reference strains .

- Structure-Activity Relationship (SAR) Analysis : Compare activity against analogs (e.g., 4-aryl vs. 4-cyclopropyl derivatives) to identify critical functional groups .

- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to differentiate bactericidal vs. bacteriostatic effects .

Basic Question: What safety protocols are essential for handling 4-cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid in the lab?

Methodological Answer:

- Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation of the thiomorpholine moiety .

- PPE : Use nitrile gloves and fume hoods during synthesis to avoid skin contact with cyclopropane precursors .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Question: How can researchers differentiate between isomeric forms or degradation products of this compound?

Methodological Answer:

- Chiral HPLC : Utilize a Chiralpak IA-3 column with hexane/isopropanol (85:15) to separate enantiomers, if present .

- Tandem MS/MS : Fragment ions at m/z 199.23 (M+H) to distinguish between thiomorpholine ring-opening products and intact molecules .

- Solid-State NMR : Analyze chemical shifts to confirm pyrimidine ring tautomerism .

Advanced Question: What strategies can resolve discrepancies in solubility data across different solvent systems?

Methodological Answer:

- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict solubility in polar aprotic solvents (e.g., DMF, DMSO) vs. non-polar solvents (e.g., toluene) .

- Dynamic Light Scattering (DLS) : Measure particle size distributions in saturated solutions to identify aggregation-driven insolubility .

- Co-Solvency Studies : Optimize ethanol/water ratios (e.g., 60:40) to enhance solubility for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.